4-methoxy-N'-(7-methyl-5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound characterized by its complex molecular structure and potential applications in organic synthesis and medicinal chemistry. It is classified under hydrazides, a category of compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The molecular formula for this compound is , and it has garnered attention for its potential therapeutic uses.
This compound can be sourced from various chemical suppliers, including EvitaChem, which offers it as a qualified product for research and development purposes. It falls under the broader classification of organic compounds, specifically within the hydrazide family. Hydrazides are known for their reactivity and are often utilized in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 4-methoxy-N'-(7-methyl-5-nitro-2-oxoindol-3-yl)benzohydrazide typically involves several steps, including:
The synthetic route may vary based on the availability of starting materials and desired yields. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.
The molecular structure of 4-methoxy-N'-(7-methyl-5-nitro-2-oxoindol-3-yl)benzohydrazide includes:
The compound's structural representation can be described using its SMILES notation: CC1=C(C(=O)NNC(=O)C2=C(C=CC(=C2)C(=O)O)N1C(=O)C(=N)C(=O)C(=O)N)
which indicates its complex connectivity .
4-methoxy-N'-(7-methyl-5-nitro-2-oxoindol-3-yl)benzohydrazide can participate in various chemical reactions typical for hydrazides:
The reactivity of this compound is influenced by the presence of functional groups such as the nitro group, which can enhance electrophilicity, making it suitable for further chemical transformations.
The mechanism of action for 4-methoxy-N'-(7-methyl-5-nitro-2-oxoindol-3-yl)benzohydrazide is not fully elucidated but is believed to involve:
Further studies are required to clarify its precise mechanism and potential therapeutic targets.
4-methoxy-N'-(7-methyl-5-nitro-2-oxoindol-3-yl)benzohydrazide typically appears as a solid powder. Its melting point, solubility in various solvents, and stability under different conditions are important parameters that influence its handling and application.
Key chemical properties include:
These properties affect its usability in laboratory settings and potential formulations.
4-methoxy-N'-(7-methyl-5-nitro-2-oxoindol-3-yl)benzohydrazide has potential applications in:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9